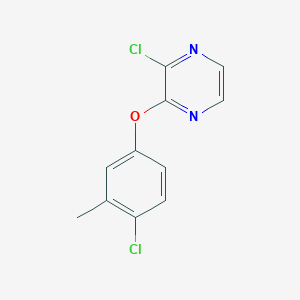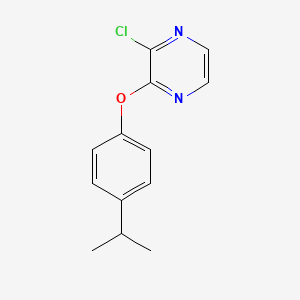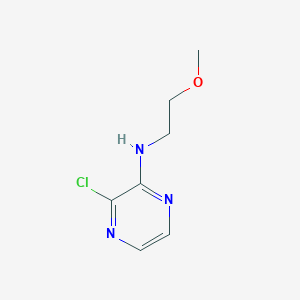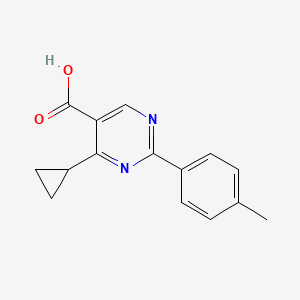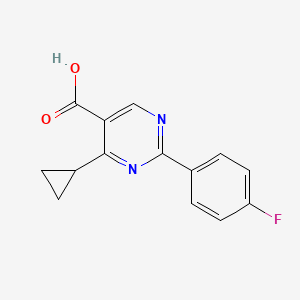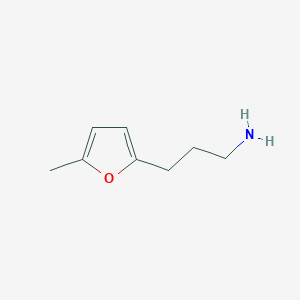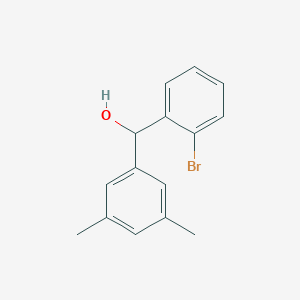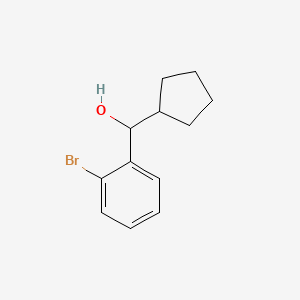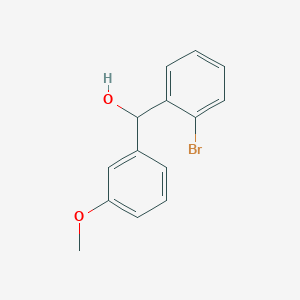
(2-Bromophenyl)(cyclohexyl)methanol
Descripción general
Descripción
(2-Bromophenyl)(cyclohexyl)methanol is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(cyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(cyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation of Bi-aryls via Domino Palladium Catalysis : A study by Krishna et al. (2014) in "Tetrahedron Letters" demonstrates the synthesis of bi-aryls using a domino Pd-catalyzed reaction of 1-(2-bromophenyl)-2-methylpropan-1-ones/(2-bromophenyl)(cyclohexyl)methanones. This method efficiently delivers highly sterically crowded bi-aryls with dense functionalities on the aromatic rings, suggesting its utility in complex organic synthesis (Krishna, Reddy, & Satyanarayana, 2014).
Electrocatalytic Hydrogenation of 2-Cyclohexen-1-one : The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol, investigated by Dabo et al. (1997) in "Electrochimica Acta", found high selectivity of the carbon-carbon double bond hydrogenation with nickel and copper electrodes. This finding is significant in the context of hydrogenation reactions in organic chemistry (Dabo, Mahdavi, Ménard, & Lessard, 1997).
Oxidative Aromatization of α,β-Unsaturated Cyclohexenones : A study by Horiuchi et al. (1991) in "Chemistry Letters" showed the reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, resulting in the formation of alkyl phenyl ethers. This method highlights the utility of (2-Bromophenyl)(cyclohexyl)methanol in transformations leading to the synthesis of aromatic compounds (Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, & Kiji, 1991).
Whole Cell Application of Lactobacillus paracasei BD101 : Şahin et al. (2019) in "Chirality" reported the use of Lactobacillus paracasei BD101 in the asymmetric reduction of cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(phenyl)methanol. This biocatalytic approach demonstrates the potential for enantioselective synthesis in pharmaceutical applications (Şahin, Serencam, & Dertli, 2019).
Phase-Transfer-Mediated Electrochemical Reaction : Research by Takahashi et al. (2014) in "Tetrahedron Letters" explored the use of bromide ion as a redox mediator in electrochemical reactions in non-conductive cyclohexane phase. This study provides insights into the role of (2-Bromophenyl)(cyclohexyl)methanol in facilitating phase-transfer reactions in organic synthesis (Takahashi, Okada, Kitano, & Chiba, 2014).
Propiedades
IUPAC Name |
(2-bromophenyl)-cyclohexylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZAVEMXCOKGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(cyclohexyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




